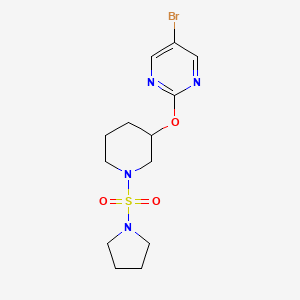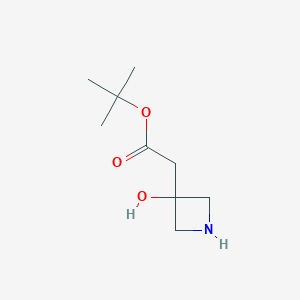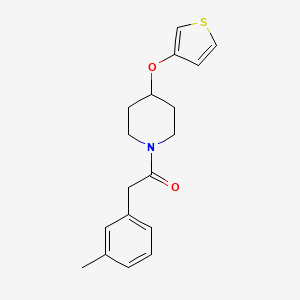
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in B-cell receptor signaling and plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and has the potential to become a new treatment option for B-cell malignancies.
Mecanismo De Acción
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone binds to the active site of BTK and inhibits its kinase activity, thereby blocking B-cell receptor signaling and downstream pathways involved in cell survival and proliferation. This leads to the induction of apoptosis and inhibition of tumor growth.
Biochemical and physiological effects:
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has been shown to selectively inhibit BTK without affecting other kinases, resulting in minimal off-target effects. In preclinical studies, 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has demonstrated good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone is its potent and selective inhibition of BTK, which makes it a promising therapeutic option for B-cell malignancies. However, one limitation is that 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Direcciones Futuras
There are several future directions for the development of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone. One potential area of investigation is the combination of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone with other targeted therapies to enhance its efficacy and overcome resistance mechanisms. Another direction is the evaluation of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone in clinical trials for the treatment of B-cell malignancies, including CLL, MCL, and DLBCL. Additionally, further studies are needed to elucidate the mechanisms of resistance to BTK inhibitors and identify biomarkers that can predict response to therapy.
In conclusion, 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical studies. Further research is needed to evaluate its safety and efficacy in clinical trials and to identify strategies to enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone involves several steps, including the preparation of the key intermediate 1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone, which is then coupled with m-tolylboronic acid to obtain the final product. The synthesis of 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has been described in detail in a patent application (WO2015165147A1).
Aplicaciones Científicas De Investigación
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has shown potent inhibition of BTK and downstream signaling pathways, resulting in the induction of apoptosis and inhibition of cell proliferation. 1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-3-2-4-15(11-14)12-18(20)19-8-5-16(6-9-19)21-17-7-10-22-13-17/h2-4,7,10-11,13,16H,5-6,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKMFXRDALDGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)OC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Thiophen-3-yloxy)piperidin-1-yl)-2-(m-tolyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2463423.png)
![3,5-dimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2463424.png)
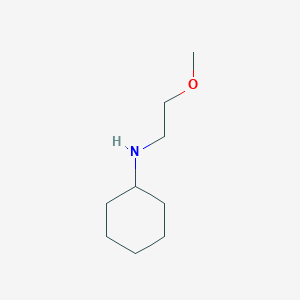
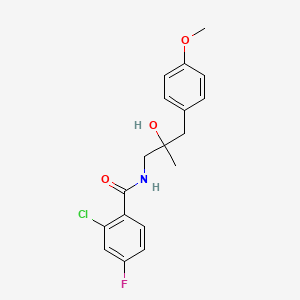
![2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2463429.png)
![N-[4-(benzyloxy)phenyl]-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2463430.png)
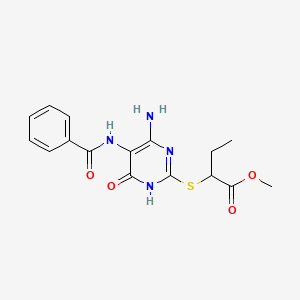

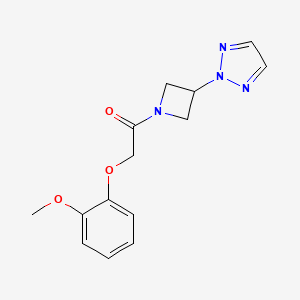
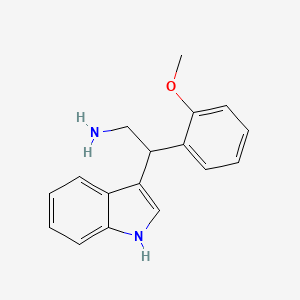
![N-(Benzo[d]thiazol-2-ylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B2463440.png)
